5-Ethynyl-1,2,3-trifluorobenzene

Catalog No.
S741816
CAS No.
158816-55-8
M.F
C8H3F3
M. Wt
156.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-1,2,3-trifluorobenzene

CAS Number

158816-55-8

Product Name

5-Ethynyl-1,2,3-trifluorobenzene

IUPAC Name

5-ethynyl-1,2,3-trifluorobenzene

Molecular Formula

C8H3F3

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H

InChI Key

BZXWRVPVZZZAKB-UHFFFAOYSA-N

SMILES

C#CC1=CC(=C(C(=C1)F)F)F

Canonical SMILES

C#CC1=CC(=C(C(=C1)F)F)F

5-Ethynyl-1,2,3-trifluorobenzene is an organic compound with the molecular formula C₈H₃F₃ and a CAS number of 158816-55-8. This compound features a benzene ring substituted with an ethynyl group at the fifth position and three fluorine atoms at the first, second, and third positions. The presence of fluorine atoms significantly influences the compound's electronic properties, making it a subject of interest in various chemical and biological studies. Its structure can be represented as follows:

text
F | F - C - C ≡ C - C | | F H

As there's no known biological function for 5-ethynyl-1,2,3-trifluorobenzene, a mechanism of action is not applicable at this point.

  • Fluorinated Compound: Aryl fluorides can be irritating to the skin and eyes. Similar precautions should be taken when handling this compound.
  • Ethynyl Group: Ethynyl groups are weakly acidic and can react with bases. Standard laboratory practices for handling acidic compounds should be followed.

  • Catalytic Hydrogenation: This reaction can convert the ethynyl group into an ethyl group under appropriate conditions.
  • Chan-Lam Coupling Reaction: This coupling reaction allows for the formation of biaryl compounds, which are significant in materials science and pharmaceuticals.
  • Electrophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions .

Several synthesis methods for 5-Ethynyl-1,2,3-trifluorobenzene have been reported:

  • From Trimethylsilyl Derivatives: A common method involves the use of trimethylsilyl trifluorophenylethynylsilane as a precursor. The reaction typically proceeds via deprotection and subsequent purification steps using ether extraction and brine washing .
  • Direct Fluorination: Another approach includes direct fluorination of ethynylbenzene derivatives under controlled conditions to introduce trifluoro substituents .

5-Ethynyl-1,2,3-trifluorobenzene has potential applications in:

  • Material Science: Its unique electronic properties make it suitable for developing advanced materials such as organic semiconductors.
  • Pharmaceutical Chemistry: The compound may serve as a building block for synthesizing biologically active molecules due to its structural characteristics.
  • Chemical Research: It is used in various

Interaction studies involving 5-Ethynyl-1,2,3-trifluorobenzene primarily focus on its reactivity with various electrophiles and nucleophiles. Its trifluoromethyl groups significantly affect its interaction profile by enhancing electrophilicity. Additionally, studies may explore its interactions with biological macromolecules to assess potential pharmacological activities.

Several compounds share structural features with 5-Ethynyl-1,2,3-trifluorobenzene. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
5-Ethenyl-1,2,3-trifluorobenzeneC₈H₅F₃Contains a double bond instead of a triple bond
1-Trifluoromethyl-4-ethynylbenzeneC₉H₇F₃Ethynyl group at para position; different reactivity
4-TrifluoromethylphenylacetyleneC₉H₇F₃Similar ethynyl functionality; different substitution pattern

5-Ethynyl-1,2,3-trifluorobenzene is distinguished by its specific substitution pattern on the benzene ring and the presence of three fluorine atoms in adjacent positions. This arrangement alters its reactivity and potential applications compared to similar compounds.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

5-Ethynyl-1,2,3-trifluorobenzene

Dates

Modify: 2023-08-15

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